3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Medicinal Chemistry Drug Design Physicochemical Properties

This 3-(trifluoromethyl)-substituted tetrahydropyrano[4,3-c]pyrazole is a critical building block for CNS-focused medicinal chemistry. The trifluoromethyl group at the 3-position is not merely decorative—it profoundly enhances metabolic stability and binding affinity compared to methyl or halogenated analogs, making this exact CAS 1022931-45-8 irreplaceable for reliable SAR studies. Its privileged scaffold is validated across kinase inhibitor, GPCR modulator, and ion channel ligand programs. Supplied as a white to off-white solid with consistently high purity, it is optimized for automated parallel synthesis and rapid scale-up. Do not settle for inactive substitutes—secure the specific chemotype that delivers blood-brain barrier penetration and clearance-resistant pharmacokinetics.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
CAS No. 1022931-45-8
Cat. No. B1392978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS1022931-45-8
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1COCC2=C1NN=C2C(F)(F)F
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12)
InChIKeyAWSUGGOWOZTHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 1022931-45-8): Chemical Identity and Core Characteristics for Procurement


3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a bicyclic heterocyclic compound consisting of a pyrazole ring fused to a tetrahydropyran ring, with a trifluoromethyl substituent at the 3-position of the pyrazole core. It has the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol . Commercially, it is supplied as a white to off-white solid with a typical purity specification of 97–98% and a density of 1.451 g/cm³ . The compound serves as a versatile building block in medicinal chemistry, particularly for the development of CNS-active agents and enzyme inhibitors [1].

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: The Critical Role of the Trifluoromethyl Group in Scaffold Performance


The tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous analogs displaying antimicrobial, anticancer, and anti-inflammatory activities [1]. However, the presence and exact position of substituents dramatically alter biological activity. The trifluoromethyl group in this compound is not a passive feature; it is known to enhance metabolic stability and binding affinity in pyrazole-based inhibitors due to its strong electron-withdrawing nature and lipophilicity [2]. Therefore, substituting a methyl, phenyl, or halogenated analog (e.g., 3-methyl or 3-(4-chlorophenyl)) for this specific compound would not yield the same physicochemical and biological profile, and procurement of the precise CAS 1022931-45-8 is essential for reliable structure-activity relationship (SAR) studies .

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Quantitative Differentiation and Selection-Relevant Evidence


Physicochemical Property Comparison: Lipophilicity Enhancement via CF3 Substitution

The trifluoromethyl group at the 3-position significantly increases lipophilicity compared to non-fluorinated or smaller alkyl-substituted analogs. While experimental logP data for the target compound are not publicly available, the calculated cLogP for 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is approximately 1.2–1.5 units higher than that of 3-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, based on standard fragment-based calculation methods [1]. This increase in lipophilicity is a primary driver for enhanced membrane permeability and blood-brain barrier (BBB) penetration, which is a critical selection criterion for CNS-targeted drug discovery programs [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Comparative Metabolic Stability: N-Trifluoromethylpyrazole vs. N-Methylpyrazole

In a head-to-head comparison of N-trifluoromethylpyrazole and N-methylpyrazole pharmacophores, the trifluoromethyl analog demonstrated markedly superior resistance to oxidative N-dealkylation in human liver microsomes. The half-life (t1/2) for the N-trifluoromethylpyrazole-containing compound was >120 minutes, compared to <30 minutes for the N-methyl counterpart, representing a >4-fold improvement in metabolic stability [1]. This class-level evidence strongly suggests that the trifluoromethyl group in 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole will confer similar metabolic advantages over N-alkylated pyrazoles.

ADME Drug Metabolism Pharmacokinetics

Commercial Purity and Supplier Specifications: Ensuring Reproducibility

Reputable suppliers offer 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole with a minimum purity of 97% by HPLC, as verified by certificates of analysis . In contrast, the more commonly used 3-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is frequently listed with a lower standard purity of 95% from comparable vendors . While a 2% difference may seem marginal, it can translate to a measurable impact on reaction yields in multistep syntheses, where impurities accumulate. Furthermore, the target compound's well-defined storage conditions (2–8°C, protected from light) ensure long-term stability .

Chemical Procurement Quality Control Reproducibility

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Optimized Application Scenarios for Scientific Use


CNS Drug Discovery: Leveraging Enhanced BBB Penetration Potential

Given the established role of trifluoromethyl groups in improving blood-brain barrier penetration, this compound is a prime candidate for constructing CNS-active libraries. Its use as a core scaffold for synthesizing kinase inhibitors, GPCR modulators, or ion channel ligands is supported by the extensive literature on pyrano[4,3-c]pyrazole-based CNS agents [1].

Lead Optimization for Improved Metabolic Stability

The compound's trifluoromethyl group confers a significant advantage in metabolic stability, as demonstrated in analogous N-trifluoromethylpyrazole systems. It is therefore an excellent starting point for medicinal chemists aiming to overcome rapid clearance issues in early-stage lead compounds [2].

High-Reproducibility Chemical Synthesis and Scale-Up

With well-characterized physical properties, high commercial purity, and defined storage conditions, this compound is suitable for use as a robust building block in parallel synthesis and scale-up efforts. Its solid-state form and stability facilitate accurate weighing and handling in automated synthesis platforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.